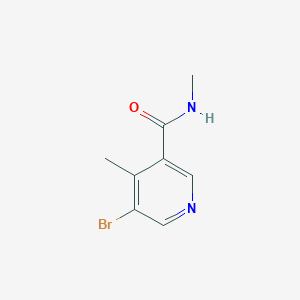

5-Bromo-N,4-dimethylnicotinamide

Description

Overview of Nicotinamide (B372718) Core Structures and Their Significance in Organic Synthesis

The core structure of nicotinamide consists of a pyridine (B92270) ring substituted at the 3-position with a carboxamide group. drugbank.com This arrangement provides several key features that are significant in organic synthesis and medicinal chemistry. The nitrogen atom in the pyridine ring and the oxygen atom of the carboxamide group can act as coordination sites, while the amide's nitrogen-bound hydrogen can participate in hydrogen bonding. researchgate.net

Biologically, nicotinamide is a fundamental precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govmdpi.com These coenzymes are critical for countless cellular redox reactions and energy metabolism. nih.govmdpi.com This vital role has inspired synthetic chemists to use the nicotinamide scaffold as a starting point for designing molecules that can modulate biological pathways. The structure is readily modifiable, allowing chemists to synthesize a vast library of derivatives to probe biological functions and develop new therapeutic agents. nih.gov

Contextualization of Bromo-Substituted Nicotinamides in Heterocyclic Chemistry

In heterocyclic chemistry, the introduction of a halogen atom, such as bromine, is a well-established strategy for modulating a molecule's properties. nih.gov The placement of a bromine atom on the nicotinamide ring, creating a bromo-substituted nicotinamide, serves several purposes. It can alter the molecule's electronic distribution, lipophilicity, and steric profile, which can in turn influence its binding affinity and selectivity for biological targets.

Furthermore, the bromine atom provides a reactive "handle" for further synthetic transformations, most notably through metal-catalyzed cross-coupling reactions. nih.govnumberanalytics.com This allows for the attachment of a wide variety of other functional groups, dramatically expanding the chemical diversity that can be achieved from a single bromo-substituted intermediate. This approach is central to modern drug discovery, where creating diverse molecular libraries is key to identifying lead compounds. researchgate.net For instance, various bromo-substituted heterocyclic compounds, including those with pyridine or pyrimidine (B1678525) cores, are actively investigated for their potential as anticancer agents.

Research Trajectories for Novel Nicotinamide-Based Chemical Entities, including 5-Bromo-N,4-dimethylnicotinamide

Current research into novel nicotinamide derivatives is highly active and diverse. Scientists are designing and synthesizing new compounds for a multitude of applications, including agriculture and medicine. Key areas of investigation include the development of nicotinamide-based fungicides, which act by inhibiting crucial fungal enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov In medicine, research is focused on creating derivatives with potential as anticancer agents, anti-inflammatory drugs, and neuroprotective agents. nih.govnih.gov

Within this landscape of innovation lies the compound This compound . This molecule is a specific derivative featuring a bromine atom at the 5-position of the pyridine ring and two methyl groups—one on the ring's 4-position and another on the amide nitrogen. While this specific chemical entity, identified by the CAS Number 2246722-11-0, is available from commercial suppliers for research use, a review of prominent academic and scientific literature reveals a lack of published studies detailing its synthesis or biological activity. This indicates that this compound is a truly novel entity, representing an unexplored area within the broader field of nicotinamide research. Its investigation would likely follow the trajectories established for similar bromo-substituted heterocyclic compounds.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound would be to characterize its chemical properties and explore its potential biological activity. The scope of such research would logically begin with the development of an efficient synthesis protocol and full characterization of the compound's structure and physicochemical properties.

Following this, the main objective would be to screen the compound for bioactivity. Based on the established activities of related nicotinamide and bromo-heterocycle derivatives, a rational approach would involve evaluating its potential as an inhibitor of enzymes relevant to cancer (such as kinases) or fungal growth (such as SDH). The overarching goal would be to determine if the unique substitution pattern of this compound confers any advantageous properties, such as increased potency, improved selectivity, or favorable metabolic stability, compared to other known nicotinamide-based compounds. This would establish whether it could serve as a new lead compound for drug discovery or agrochemical development.

Data Tables

Table 1: Physicochemical Properties of Related Nicotinamide Derivatives

As detailed research findings for this compound are not publicly available, this table presents data for structurally similar compounds to provide scientific context.

| Property | 5-Bromonicotinamide nih.govsigmaaldrich.com | 5-Bromo-N,N-dimethylpyridine-3-carboxamide nih.gov |

| IUPAC Name | 5-bromopyridine-3-carboxamide | 5-bromo-N,N-dimethylpyridine-3-carboxamide |

| Molecular Formula | C₆H₅BrN₂O | C₈H₉BrN₂O |

| Molecular Weight | 201.02 g/mol | 229.07 g/mol |

| CAS Number | 28733-43-9 | 292170-96-8 |

| Physical Form | Solid | Data not available |

| Melting Point | 219-223 °C | Data not available |

Click on the headers to sort the table.

Table 2: Examples of Biological Activities in Nicotinamide Derivatives Research

This table summarizes the types of biological activities being explored in the broader class of nicotinamide derivatives, highlighting potential avenues of investigation for novel compounds.

| Research Area | Target/Activity | Example Application | Reference |

| Agrochemicals | Succinate Dehydrogenase (SDH) Inhibition | Development of new fungicides | nih.gov |

| Oncology | Kinase Inhibition | Discovery of anticancer agents | nih.gov |

| Neuroscience | PARP Inhibition, SIRT1 Modulation | Neuroprotection in disease models | nih.gov |

| Inflammation | Antioxidant and Anti-inflammatory pathways | Treatment of skin conditions | researchgate.net |

Click on the headers to sort the table.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,4-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-6(8(12)10-2)3-11-4-7(5)9/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKQQHMCZWRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N,4 Dimethylnicotinamide and Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available starting materials. For 5-Bromo-N,4-dimethylnicotinamide, the primary disconnections are at the amide bond and the carbon-bromine bond.

A logical retrosynthetic approach would first disconnect the amide bond, a common and reliable transformation. This reveals two key synthons: a nucleophilic methylamine (B109427) and an electrophilic 5-bromo-4-methylnicotinoyl derivative. The synthetic equivalent for the former is methylamine itself, while the latter can be 5-bromo-4-methylnicotinic acid or its more reactive acyl chloride.

Further deconstruction of 5-bromo-4-methylnicotinic acid involves breaking the C-Br and C-CH₃ bonds. This leads to nicotinic acid as a fundamental starting material. Therefore, the key precursors identified through this analysis are a nicotinic acid derivative, a methylating agent, a brominating agent, and methylamine. A plausible forward synthesis could then involve the sequential methylation, bromination, and amidation of a nicotinic acid-based precursor. Commercially available compounds like 5-bromo-4-methylnicotinic acid and methyl 5-bromo-4-methylnicotinate serve as advanced precursors, simplifying the synthetic route. chemicalbook.comuni.lusigmaaldrich.com

Optimized Synthetic Pathways for this compound

Strategic Functionalization of Pyridine (B92270) Ring Systems

The introduction of substituents onto the pyridine ring requires careful strategic planning due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution.

Methylation: The introduction of the methyl group at the C-4 position is a key step. While direct methylation of the pyridine ring can be challenging, starting with a pre-functionalized precursor like 4-methylnicotinic acid is a more common strategy.

Synthesis starting from pre-methylated precursors: The use of commercially available 4-methylnicotinic acid allows for subsequent functionalization at other positions.

Amidation Reactions for N,4-dimethylnicotinamide Moiety Introduction

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through several methods, typically involving the reaction of a carboxylic acid derivative with an amine. researchgate.net

From Acyl Chlorides: A common and efficient method involves converting the carboxylic acid (5-bromo-4-methylnicotinic acid) to its more reactive acyl chloride. This is often done using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting 5-bromo-4-methylnicotinoyl chloride can then be reacted with methylamine to form the desired amide.

Using Coupling Reagents: Direct amidation of the carboxylic acid with methylamine can be facilitated by coupling reagents. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP), often with the addition of hydroxybenzotriazole (B1436442) (HOBt) as a catalytic additive, provides a mild and effective method for forming the amide bond, particularly for sensitive substrates. google.com

Bromination Techniques for C-5 Position Selectivity

The selective introduction of a bromine atom at the C-5 position of the nicotinamide (B372718) scaffold is a challenging but achievable transformation. The electron-withdrawing nature of the nitrogen atom and the carbonyl group in the nicotinamide ring directs electrophilic substitution primarily to the C-5 position.

Direct bromination of nicotinic acid or its derivatives can be accomplished using bromine in the presence of a catalyst or under harsh conditions. For instance, the bromination of nicotinic acid hydrochloride in thionyl chloride solution is a known method for producing 5-bromonicotinic acid with high yields. beilstein-journals.org Another approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent.

For more complex substrates, copper-catalyzed methods have been developed for the selective C-5 bromination of quinoline (B57606) amides, which could potentially be adapted for nicotinamide systems. nih.govbeilstein-journals.orgnih.govrsc.orggoogle.com These methods often use alkyl bromides as the bromine source and proceed with high regioselectivity.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of nicotinamide derivatives.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or tert-amyl alcohol is a key aspect of green chemistry. chemicalbook.com Biocatalytic processes can often be performed in aqueous environments.

Catalytic Methods: The use of catalysts, especially reusable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. For amidation, solid acid catalysts like Nb₂O₅ have shown high activity and reusability. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of nicotinamide analogs, leading to energy savings. guidechem.com

Biocatalysis: Enzymes such as lipases can be used for the synthesis of nicotinamide derivatives under mild conditions, offering high selectivity and reducing the need for protecting groups. chemicalbook.com For instance, Novozym® 435 has been successfully used in the amidation of methyl nicotinate (B505614). chemicalbook.com

Comparative Analysis of Synthetic Efficiencies and Yields for Nicotinamide Derivatives

The efficiency of synthetic routes to nicotinamide derivatives can vary significantly depending on the chosen methodology and the specific substituents on the pyridine ring. The following table provides a comparative overview of yields for various synthetic transformations relevant to the synthesis of this compound and its analogs.

| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| Bromination | Nicotinic acid | Br₂, Thionyl chloride, Iron powder | 5-Bromonicotinic acid | 90% | beilstein-journals.org |

| Amidation | Nicotinic acid | Dimethylamine (B145610), Catalyst | N,N-dimethylnicotinamide | Not specified | guidechem.com |

| Amidation | Methyl nicotinate | Various amines, Novozym® 435, tert-amyl alcohol | Nicotinamide derivatives | 81.6–88.5% | chemicalbook.com |

| Amidation | N-(quinolin-8-yl)benzamide | Ethyl bromoacetate, FeCl₃, K₃PO₄, DMSO | C5-brominated 8-aminoquinoline (B160924) amide | 65% | nih.govnih.gov |

| Amidation (Coupling) | Carboxylic acids | Aniline, Nb₂O₅ catalyst | Amides | High | researchgate.net |

| Esterification | 5-Bromo-2-Methyl-Nicotinic Acid | Ethanol, Sulfuric acid, BTEAC | 5-Bromo-2-Methyl-Nicotinic Acid Ethyl Ester | 82.6% |

This table is for illustrative purposes and compares yields of related reactions, not a direct synthesis of the title compound.

Novel Methodologies for Derivatization at the N-Acyl and Pyridine Core

The development of new derivatives of this compound is crucial for exploring its chemical space and potential applications. Modern synthetic chemistry offers a variety of techniques to modify both the N-acyl side chain and the pyridine ring, enabling the creation of a diverse library of analogs.

Derivatization at the N-Acyl Group

The N,4-dimethylnicotinamide structure contains a secondary amide, which can be a target for derivatization, although it is generally less reactive than a primary amide. More commonly, novel analogs are created by synthesizing the nicotinamide core with various amines, effectively modifying the "N-acyl" component from the start.

Recent advancements in amide bond formation offer greener and more efficient alternatives to traditional methods that often require harsh reagents. rsc.orgresearchgate.net One such innovative approach is the use of biocatalysts, like the lipase (B570770) Novozym® 435 from Candida antarctica, in continuous-flow microreactors. rsc.orgrsc.org This method allows for the synthesis of a wide range of nicotinamide derivatives by reacting a nicotinate ester with various primary and secondary amines. The process is characterized by significantly shorter reaction times—reduced from hours to minutes—and high yields, typically between 81.6% and 88.5%. rsc.orgresearchgate.netrsc.org The use of environmentally benign solvents like tert-amyl alcohol further enhances the green credentials of this methodology. researchgate.netrsc.org

Transition metal-catalyzed reactions also present a powerful tool for N-acyl derivatization. rsc.org Catalysts based on palladium (Pd), copper (Cu), nickel (Ni), and manganese (Mn) have been successfully employed for the amidation of esters. rsc.orgresearchgate.net These methods, while effective, are continuously being refined to minimize waste and improve catalyst recyclability.

Below is a data table illustrating the enzymatic synthesis of various nicotinamide analogs, a method that could be adapted for the synthesis of derivatives of 5-Bromo-4-methylnicotinic acid.

| Entry | Amine | Product | Reaction Time | Yield (%) |

| 1 | Isobutylamine | N-isobutylnicotinamide | 35 min | 85.2 |

| 2 | Methylamine | N-methylnicotinamide | 35 min | 88.5 |

| 3 | Benzylamine | N-benzylnicotinamide | 35 min | 81.6 |

| 4 | 4-Chlorobenzylamine | N-(4-chlorobenzyl)nicotinamide | 35 min | 83.7 |

This data is based on the synthesis of nicotinamide derivatives from methyl nicotinate using Novozym® 435 in a continuous-flow microreactor at 50°C. rsc.orgrsc.org

Derivatization at the Pyridine Core

The pyridine ring of this compound offers several positions for derivatization. The bromine atom at the C5 position is a prime site for cross-coupling reactions, while the hydrogen atoms on the ring can be targeted through C-H functionalization.

Cross-Coupling Reactions: The bromo substituent can be replaced with a variety of functional groups using transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce new carbon-carbon bonds, while Buchwald-Hartwig amination can form carbon-nitrogen bonds. Nickel catalysts have also been shown to be effective, and in some cases superior to palladium, for coupling reactions on bromo-pyridines, leading to higher yields and fewer byproducts. google.com

C-H Functionalization: Direct functionalization of the pyridine C-H bonds is a powerful strategy for derivatization that avoids the need for pre-functionalized starting materials. researchgate.net Recent methods have focused on achieving high regioselectivity.

Radical Functionalization: Photochemical methods utilizing pyridinyl radicals allow for C4-alkylation of pyridines with high selectivity, diverging from the classical Minisci reaction which often gives mixtures of C2 and C4 products. acs.org

Metal-Free C-S Bond Formation: Innovative, metal-free methods have been developed for the introduction of sulfur-containing groups onto the pyridine ring through direct or indirect C-H functionalization. researchgate.net

Undirected Metalation: The use of organosodium bases like n-butylsodium can overcome the inherent directing effect of the pyridine nitrogen, allowing for functionalization at the C4 position. The resulting 4-sodiopyridine can then be used in transition-metal-free alkylations or in Negishi cross-coupling reactions after transmetalation. chemrxiv.org

The following table summarizes potential derivatization reactions at the pyridine core, based on methodologies developed for related pyridine compounds.

| Reaction Type | Reagents and Conditions | Position of Derivatization | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C5 | 5-Aryl-N,4-dimethylnicotinamide |

| Buchwald-Hartwig Amination | Amine, Pd or Ni catalyst, base | C5 | 5-Amino-N,4-dimethylnicotinamide |

| Photochemical C-H Alkylation | Alkene, photocatalyst, light | C2, C6 | 2/6-Alkyl-5-bromo-N,4-dimethylnicotinamide |

| Undirected C4-Alkylation | n-Butylsodium, then alkyl halide | C4 | 5-Bromo-N-methyl-4-alkyl-nicotinamide* |

*Note: In this specific case, the C4 position is already substituted with a methyl group. This methodology would be applicable to analogs without this substitution.

These novel methodologies provide a versatile toolkit for the synthesis of a wide array of this compound derivatives, paving the way for the exploration of their structure-activity relationships.

Chemical Reactivity and Transformation Studies of 5 Bromo N,4 Dimethylnicotinamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine core in 5-Bromo-N,4-dimethylnicotinamide towards aromatic substitution is significantly influenced by the electronic properties of the heterocyclic nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. mdpi.com This deactivation is analogous to that seen in nitrobenzene. mdpi.com Reactions like nitration and halogenation require harsh conditions. mdpi.comyoutube.com For pyridine itself, electrophilic substitution, when forced, preferentially occurs at the C-3 position, as this avoids the formation of a resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. mdpi.comyoutube.com In this compound, the ring already bears a deactivating carboxamide group at C-3 and a weakly activating methyl group at C-4. The combined deactivating effects of the ring nitrogen and the amide group make further electrophilic substitution on the ring highly unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is more reactive towards nucleophilic substitution than benzene, with attacks favoring the electron-deficient C-2 and C-4 positions. mdpi.com However, SNAr reactions on aryl halides typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netgoogle.com In this compound, the bromine atom (the potential leaving group) is at C-5, which is meta to the nitrogen atom. This position lacks the necessary resonance stabilization for the Meisenheimer complex intermediate that would be required for a facile SNAr reaction. google.com Therefore, direct displacement of the C-5 bromine by a nucleophile via a standard SNAr mechanism is not an expected pathway under typical conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C-5 position is an excellent functional handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for modifying the core structure of this compound.

The Suzuki-Miyaura coupling allows for the reaction of the C-Br bond with an organoboron species (like a boronic acid or ester) to form a new C-C single bond, widely used for creating biaryl structures. youtube.comnih.gov The Sonogashira coupling reacts the aryl bromide with a terminal alkyne, installing an alkynyl moiety. sigmaaldrich.comarkat-usa.org The Heck reaction involves coupling with an alkene to form a substituted alkene, typically with high trans selectivity. solubilityofthings.comwikipedia.org In all these cases, the reaction occurs selectively at the carbon-bromine bond, leaving the rest of the molecule intact under appropriate conditions.

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several parameters, including the palladium source, the nature of the ligand, the base, the solvent, and the temperature. While specific conditions for this compound are not extensively documented, general principles from studies on other bromopyridines are directly applicable. wikipedia.orglibretexts.org Automated systems are increasingly used to rapidly screen variables and optimize reaction outcomes like turnover number (TON) and yield. pearson.comnih.gov

Below is a table summarizing typical conditions used for Suzuki-Miyaura couplings of bromopyridine substrates, which can serve as a starting point for optimizing reactions with this compound.

| Parameter | Common Reagents/Conditions | Notes | References |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 0.5 to 5 mol%. Palladacycles are also effective precatalysts. | wikipedia.orgpearson.comnih.gov |

| Ligand | PPh₃, PCy₃, XPhos, SPhos, dppf | The choice of ligand is crucial and affects catalyst stability and activity. Bulky, electron-rich phosphines are often effective. | pearson.comvaia.comnih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, TlOH | The base is required for the transmetalation step. Its strength and type can significantly influence the reaction rate and yield. | wikipedia.orglibretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (B52724), Water mixtures | Often performed in a mixture of an organic solvent and water. The choice depends on the solubility of the reactants and the base. | wikipedia.orgpearson.com |

| Temperature | Room Temperature to 110 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. | pearson.comvaia.com |

This table is interactive. Click on headers to sort.

For this compound, the issue of regioselectivity is straightforward. With only one halogen atom, palladium-catalyzed cross-coupling reactions will occur exclusively at the C-5 position, leading to the predictable formation of 5-substituted products. Studies on dihalopyridines show that selectivity can be directed by electronic effects or specific ligands, but this is not a competing factor here. nih.govlibretexts.orgmasterorganicchemistry.com

Stereoselectivity becomes important when the coupling partners have defined stereochemistry.

In Suzuki-Miyaura reactions , the configuration of a double bond in a vinyl boronic acid partner is typically retained in the final product. nih.gov

In the Heck reaction , the coupling of the aryl bromide to an alkene generally proceeds with excellent trans selectivity in the product. solubilityofthings.com This is a result of the syn-addition of the palladium-aryl complex across the double bond, followed by a syn-elimination of the palladium hydride.

Modifications at the Amide Linkage: Hydrolysis and Transamidation

The tertiary amide group in this compound is relatively stable but can be modified through hydrolysis or transamidation, typically requiring forcing conditions.

Hydrolysis: The cleavage of the amide bond to yield the corresponding carboxylic acid (5-bromo-4-methylnicotinic acid) and dimethylamine (B145610) can be achieved under either strong acidic or basic conditions with heating. nih.govorganic-chemistry.org

Acidic Hydrolysis: This involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. mdpi.com The reaction is driven to completion because the resulting amine is protonated to form a non-nucleophilic ammonium (B1175870) salt. nih.gov

Basic Hydrolysis: This proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov It is generally considered a base-promoted reaction as a full equivalent of base is consumed to deprotonate the resulting carboxylic acid, forming a carboxylate salt and preventing the reverse reaction. nih.gov Tertiary amides are known to be particularly resistant to hydrolysis compared to primary and secondary amides. solubilityofthings.com

Transamidation: This reaction involves the exchange of the N,N-dimethylamino group with another amine. Due to the stability of the C-N amide bond, this transformation often requires a catalyst. mdpi.com

Metal-Catalyzed Methods: Various metal catalysts, including those based on iron, palladium, and zirconium, have been developed to facilitate the transamidation of tertiary amides with a broad range of primary and secondary amines. mdpi.comnih.gov For instance, Pd(OAc)₂ with a bipyridine ligand has been used for the transamidation of tertiary amides with aromatic amines. mdpi.com

Metal-Free Methods: Transamidation can also be achieved under metal-free conditions, for example, using catalysts like L-proline or simply by heating with an excess of the new amine, sometimes under solvent-free conditions. researchgate.net

Investigations into the Reactivity of the N,4-dimethyl Group

The two methyl groups in the molecule exhibit distinct reactivities.

Reactivity of the 4-methyl Group: The methyl group at the C-4 position of the pyridine ring is significantly more reactive than a typical aryl methyl group. Its protons are acidic due to the ability of the pyridine ring to stabilize the resulting carbanion (anion) through resonance, particularly with delocalization onto the ring nitrogen. libretexts.org This allows for a range of side-chain reactions:

Deprotonation: Using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), the 4-methyl group can be deprotonated to form a nucleophilic pyridylmethanide anion. nih.govacs.org This anion can then participate in reactions with various electrophiles, such as aldehydes (in condensation reactions) or alkyl halides. libretexts.org

Oxidation: The 4-methyl group can be oxidized to a carboxylic acid group (forming 5-bromo-3-(dimethylcarbamoyl)pyridine-4-carboxylic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or under conditions of halogenation in the presence of actinic radiation. nih.govlibretexts.org

Reactivity of the N-methyl Group: The methyl groups attached to the amide nitrogen are generally unreactive. The C-N amide bond has significant double-bond character, making the nitrogen lone pair less available. mdpi.com While N-demethylation is possible under harsh conditions, more subtle reactions focus on N-methylation of secondary amides. For a tertiary amide like the one present in the title compound, reactions directly involving the N-methyl groups are uncommon and would require highly specific and potent reagents.

Chemo- and Regioselective Reactions for Complex Molecule Synthesis

The distinct reactivity of the different functional groups in this compound makes it a valuable scaffold for the chemo- and regioselective synthesis of more complex molecules. By choosing appropriate reaction conditions, chemists can selectively target different sites on the molecule in a stepwise fashion.

A plausible synthetic strategy would involve a two-step functionalization sequence:

Palladium-Catalyzed Cross-Coupling at C-5: The first and most predictable reaction is a cross-coupling at the C-Br bond. For example, a Suzuki reaction with an arylboronic acid could be used to introduce a new aryl substituent at the 5-position. This reaction is highly regioselective for the C-5 position. nih.gov

Side-Chain Functionalization at C-4: Following the modification at C-5, the 4-methyl group can be targeted. Deprotonation with a strong base would generate a nucleophile, which could then be reacted with an electrophile. For instance, an SNAr reaction where the pyridylmethanide anion attacks an electron-deficient aromatic ring, such as 4-fluorobenzonitrile, can form a triarylmethane-like structure. acs.org

This sequential approach, leveraging the inherent reactivity differences between the C-Br bond and the C-4 methyl group, allows for the controlled and regioselective construction of complex, highly substituted pyridine derivatives from the this compound starting material.

Exploration of Molecular Interactions and Potential Biological Targets

In Vitro Enzyme Inhibition Studies of 5-Bromo-N,4-dimethylnicotinamide

No studies were found that investigated the inhibitory effects of this compound on any class of enzymes. Consequently, there is no information available regarding:

Receptor Ligand Binding Investigations for this compound

The scientific literature contains no evidence of this compound being evaluated for its ability to bind to any biological receptors.

Modulation of Biological Pathways: In Vitro Mechanistic Probes

There is no information available on the effects of this compound on any biological pathways within a cellular context. Mechanistic studies using in vitro models to probe its influence on signaling cascades, gene expression, or other cellular processes have not been published.

While related compounds, such as nicotinamide (B372718) and its other derivatives, are known to be biologically active, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific substitutions of a bromine atom at the 5-position and methyl groups on the nicotinamide structure would significantly alter its electronic and steric properties, leading to a unique biological profile.

Cellular Pathway Analysis Using Defined Biological Assays (Excluding Clinical)

Cellular pathway analysis aims to elucidate the biological pathways affected by a compound. This is typically achieved through a variety of in vitro biological assays. For a compound like this compound, researchers would likely start with broad-spectrum screening to identify any significant biological activity.

Hypothetical Research Findings:

While no specific studies on this compound are available, related nicotinamide derivatives have been investigated for their effects on various cellular pathways. For instance, some nicotinamide analogs have been shown to influence pathways related to cellular metabolism and signaling. Should research be undertaken, a similar approach would be applied.

| Assay Type | Potential Pathway of Interest | Hypothetical Outcome for this compound |

| Cell Viability Assays (e.g., MTT, XTT) | Apoptosis, Necrosis | Determination of cytotoxic or cytostatic effects on various cell lines. |

| Kinase Activity Assays | Signal Transduction Pathways | Identification of specific kinases inhibited or activated by the compound. |

| Reporter Gene Assays | Gene Expression Regulation | Measurement of the compound's effect on the activity of specific promoters. |

It is imperative to note that the above table is illustrative of the types of studies that would be conducted and does not represent actual experimental data for this compound.

Investigations into Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate PPIs are of significant therapeutic interest. Techniques such as yeast two-hybrid screening, co-immunoprecipitation (Co-IP), and surface plasmon resonance (SPR) are employed to study these interactions.

Currently, there is no published research investigating the effects of this compound on specific protein-protein interactions. Future studies would be required to identify if this compound can disrupt or stabilize any clinically relevant PPIs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Targeted Interactions

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This knowledge is then used to design more potent and selective analogs.

Design and Synthesis of Analogs with Systematic Structural Modifications

The design and synthesis of analogs of this compound would involve systematic modifications of its chemical structure. Key areas for modification would include the bromine substituent, the N,4-dimethyl groups, and the nicotinamide core. For example, the bromine atom could be replaced with other halogens or different functional groups to probe the effect of electronics and sterics at this position. Similarly, the methyl groups could be altered to larger alkyl groups or other substituents to explore the impact on binding affinity and selectivity.

The synthesis of such analogs would likely follow established synthetic routes for nicotinamide derivatives, potentially involving multi-step reaction sequences.

Correlation of Structural Features with Modulatory Activities

Once a library of analogs is synthesized, they would be tested in the relevant biological assays to determine their activity. The correlation of the structural changes with the observed changes in activity would then allow for the development of a SAR model.

Illustrative SAR Table (Hypothetical Data):

This table illustrates the type of data that would be generated from SAR studies. The activity data presented is purely hypothetical and intended to demonstrate the principles of SAR analysis.

| Compound | R1 (Position 5) | R2 (N-substituent) | R3 (Position 4) | Biological Activity (IC₅₀, µM) |

| This compound | Br | CH₃ | CH₃ | [No Data Available] |

| Analog 1 | Cl | CH₃ | CH₃ | [Hypothetical Value] |

| Analog 2 | I | CH₃ | CH₃ | [Hypothetical Value] |

| Analog 3 | Br | C₂H₅ | CH₃ | [Hypothetical Value] |

| Analog 4 | Br | CH₃ | H | [Hypothetical Value] |

Analysis of such data would reveal which structural features are critical for the desired biological effect, guiding the design of future generations of compounds with improved properties.

Computational and Theoretical Studies on 5 Bromo N,4 Dimethylnicotinamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electronic structure, molecular geometry, and reactivity descriptors. For 5-Bromo-N,4-dimethylnicotinamide, these calculations are crucial for understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the FMO analysis would likely reveal the distribution of these orbitals across the molecule. The electron-rich pyridine (B92270) ring and the amide group would be expected to contribute significantly to the HOMO, while the electron-withdrawing bromine atom and the carbonyl group would influence the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific experimental or computational data for this compound is not publicly available.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule is fundamental to its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations that show the charge distribution of a molecule. These maps are invaluable for predicting how molecules will interact with one another. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the methyl groups and the pyridine ring would exhibit a positive potential.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

By docking this compound into the active site of a potential protein target, it is possible to predict its binding orientation and the key interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking score, an estimation of the binding free energy, is used to rank different binding poses and potential ligands.

For instance, if targeting a hypothetical kinase, docking studies might predict that the pyridine nitrogen of this compound forms a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase's active site. The brominated ring could occupy a hydrophobic pocket, and the dimethylamide moiety might interact with solvent-exposed residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | LEU83, VAL91, ALA104, LYS106, ASP165 |

| Type of Interactions | Hydrogen bond with LYS106, Hydrophobic interactions with LEU83, VAL91, ALA104 |

Note: The data in this table is for illustrative purposes, assuming a hypothetical interaction with a kinase, as specific docking studies for this compound are not publicly available.

Virtual Screening Methodologies for Derivative Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Building upon the predicted binding mode of this compound, virtual screening methodologies can be employed to design and evaluate new derivatives with potentially improved potency and selectivity. This can involve creating a virtual library of analogs by modifying the core structure and then docking these new molecules into the target's active site to predict their binding affinities.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational changes and flexibility of both the ligand and its protein target, offering a more dynamic picture of the binding event than static docking.

By performing an MD simulation of the this compound-protein complex, one can assess the stability of the predicted binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate the stability of the complex. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

A stable MD simulation would show the ligand maintaining its key interactions within the binding site throughout the simulation, with minimal fluctuations in its position. This would provide greater confidence in the binding mode predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comresearchgate.net These models are instrumental in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts, and providing insights for lead optimization. youtube.comresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties, which in turn are determined by their molecular structure. A general QSAR model can be represented by the equation:

Activity = f (Molecular Descriptors)

Where the molecular descriptors are numerical representations of the physicochemical properties of the molecules. These descriptors can be broadly categorized into:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are often calculated using quantum chemical methods.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These describe the lipophilicity of a compound, which is crucial for its ability to cross biological membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe aspects like branching and connectivity.

Once a set of descriptors is calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSAR model. nih.govnih.gov The statistical quality and predictive power of the resulting model are assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model generation. nih.govnih.gov

For instance, in a study on a series of N-4-chlorophenylnaphthamides as KDR inhibitors, 3D-QSAR models were developed to correlate their inhibitory activity with their structural features. japsonline.com Similarly, QSAR studies on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have utilized a range of descriptors to build predictive models. nih.gov These studies help in identifying key structural features that enhance the desired biological activity.

Illustrative Data Table for QSAR of Nicotinamide (B372718) Derivatives:

The following table is a hypothetical representation of data that would be used in a QSAR study of nicotinamide derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound | Biological Activity (IC₅₀, µM) | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| Derivative 1 | 0.5 | 2.1 | 220.2 | 45.3 |

| Derivative 2 | 1.2 | 2.5 | 234.3 | 45.3 |

| Derivative 3 | 0.2 | 1.8 | 215.1 | 50.1 |

| Derivative 4 | 5.8 | 3.5 | 268.4 | 40.2 |

| Derivative 5 | 2.5 | 2.9 | 248.3 | 42.7 |

In Silico Prediction of Bioavailability and Absorption Parameters (Non-Clinical)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico methods are invaluable for predicting these properties, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles and reducing the risk of late-stage failures. researchgate.netnih.gov These computational tools predict a range of physicochemical and pharmacokinetic parameters.

Key parameters for bioavailability and absorption include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. It influences solubility, permeability, and plasma protein binding. An optimal logP value, typically between 1 and 5, is often sought for good oral absorption. nih.gov

Water Solubility (logS): Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low bioavailability.

Polar Surface Area (PSA): The TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug absorption and blood-brain barrier penetration. Generally, a TPSA of less than 140 Ų is associated with good oral bioavailability. nih.gov

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule affects its solubility and membrane permeability. Lipinski's Rule of Five suggests that for good oral bioavailability, a compound should have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. nih.gov

Molecular Weight (MW): Lower molecular weight compounds (typically < 500 Da) are more likely to be orally bioavailable. nih.gov

Number of Rotatable Bonds: A higher number of rotatable bonds can lead to greater conformational flexibility and potentially lower bioavailability.

Various software and web-based tools, such as SwissADME, QikProp, and ADMETlab, are used to calculate these parameters. japsonline.comnih.govnih.gov For example, a study on melatonin (B1676174) derivatives used SwissADME to predict their ADME properties and found that the designed compounds met the criteria for ideal oral bioavailability. nih.govnih.gov Similarly, in silico predictions were used to evaluate the pharmacokinetic properties of 1-piperazine indole (B1671886) hybrids with nicotinic amide and nicotinic acid. nih.govnih.gov

While no specific data exists for this compound, the PubChem database provides computed properties for the structurally similar compound 5-Bromo-N,N-dimethylnicotinamide .

Illustrative Data Table for In Silico ADME Predictions of Nicotinamide Derivatives:

This table presents a hypothetical set of in silico predicted ADME parameters for a series of nicotinamide derivatives, demonstrating the type of data generated in such studies.

| Compound | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | % Oral Absorption |

| Nicotinamide | 122.12 | -0.37 | 69.4 | 1 | 2 | >90% |

| 5-Bromo-N,N-dimethylnicotinamide | 229.07 | 1.2 | 33.2 | 0 | 3 | >90% |

| Derivative A | 254.3 | 2.5 | 45.8 | 1 | 3 | ~88% |

| Derivative B | 288.1 | 3.1 | 55.1 | 2 | 4 | ~85% |

| Derivative C | 310.4 | 4.2 | 60.3 | 1 | 4 | ~80% |

These computational approaches provide a powerful framework for the rational design of novel derivatives with improved biological activity and favorable pharmacokinetic profiles.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 5-Bromo-N,4-dimethylnicotinamide, with a nominal mass of 229 g/mol , HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.

Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the [M+H]⁺ ion containing ⁷⁹Br and ⁸¹Br, respectively. The measured mass is then compared to the calculated mass, with a match within a few parts per million (ppm) confirming the elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (Da) |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | C₉H₁₂⁷⁹BrN₂O | 243.0182 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The expected spectrum for this compound would show signals for the pyridine (B92270) ring carbons, the amide carbonyl carbon, and the two methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | 151.5 | 8.80 | s |

| C3 | 138.0 | - | - |

| C4 | 145.0 | - | - |

| C5 | 120.0 | - | - |

| C6 | 148.5 | 8.50 | s |

| C=O | 168.0 | - | - |

| 4-CH₃ | 20.5 | 2.50 | s |

| N-CH₃ | 37.0 / 34.0* | 3.10 / 2.95* | s |

*Due to potential hindered rotation around the amide C-N bond, the N-methyl group may appear as two separate signals.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments. For instance, it would link the signal at ~2.50 ppm to the carbon at ~20.5 ppm (4-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key expected correlations include those from the 4-CH₃ protons to C3, C4, and C5, and from the N-CH₃ protons to the amide carbonyl carbon (C=O).

The conformation of the N,N-dimethylamide group is of particular interest. Due to the partial double-bond character of the C-N amide bond, rotation can be restricted. This phenomenon, known as dynamic NMR, can be studied using variable temperature (VT) NMR experiments. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for the two N-methyl groups, which become equivalent and coalesce into a single peak at higher temperatures.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about through-space proximity of atoms. These experiments could be used to determine the preferred orientation of the amide group relative to the pyridine ring by observing correlations between the N-methyl protons and the proton at the C6 position of the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Amide Group: A strong absorption band for the C=O stretching vibration is expected in the IR spectrum, typically around 1640-1680 cm⁻¹.

Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Alkyl Groups: C-H stretching and bending vibrations for the methyl groups would be observed around 2850-2960 cm⁻¹ and 1350-1450 cm⁻¹, respectively.

C-Br Bond: The C-Br stretching vibration is expected to appear as a weaker absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch | 1640 - 1680 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

This technique yields accurate measurements of bond lengths, bond angles, and torsional angles. It would confirm the planarity of the pyridine ring and the geometry of the amide substituent. Furthermore, X-ray crystallography reveals intermolecular interactions that govern the crystal packing, such as π-π stacking between pyridine rings or potential halogen bonding involving the bromine atom. This provides invaluable insight into the supramolecular chemistry of the compound.

Chromatographic Methods for Purity Assessment and Separation Techniques

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its purification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to ensure good peak shape.

Detection: A UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm) would be used.

The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound is critical for assessing its purity and stability. A reverse-phase HPLC method is typically suitable for a compound of this nature.

Research Findings and Method Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like nicotinamide (B372718) derivatives. ijprt.org |

| Mobile Phase | Methanol:Water (60:40 v/v) with 0.1% Triethylamine | A methanol-water gradient is effective for eluting compounds of this polarity. Triethylamine is added to improve peak shape by masking residual silanol (B1196071) groups on the stationary phase. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable analysis time. |

| Detection | UV at 265 nm | The pyridine ring system in the nicotinamide structure exhibits strong UV absorbance. The specific wavelength would be optimized based on the UV spectrum of the pure compound. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

The development and validation of such a method would involve assessing parameters like linearity, accuracy, precision, and specificity to ensure its reliability for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily employed to detect and identify any volatile byproducts that may arise during its synthesis or degradation.

Research Findings and Method Parameters:

The synthesis of this compound likely involves the bromination of a nicotinamide precursor followed by N-methylation. Volatile byproducts could include residual solvents or side-products from these reactions. The GC-MS method would be optimized to separate and identify these potential impurities.

Analysis of brominated aromatic compounds by GC-MS often reveals characteristic fragmentation patterns. The presence of bromine isotopes (79Br and 81Br in nearly equal abundance) results in distinctive M+2 isotopic patterns for bromine-containing fragments, aiding in their identification. Common fragmentation pathways for brominated compounds can include the loss of a bromine radical (•Br) or hydrogen bromide (HBr).

The following table outlines a proposed set of parameters for the GC-MS analysis of volatile byproducts in this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for the separation of a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that provides good chromatographic resolution. |

| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analytes without thermal degradation. |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program designed to separate compounds with a range of boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of the analytes between the GC and the MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-550 | A wide mass range to detect a variety of potential byproducts. |

Through the application of these advanced analytical techniques, a comprehensive chemical profile of this compound can be established, ensuring its suitability for further research and development.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Synthetic Applications Beyond Current Scope

The synthesis of substituted nicotinamides is a well-established field, often involving the modification of nicotinic acid or related precursors. rsc.org For 5-Bromo-N,4-dimethylnicotinamide, future research could focus on developing more efficient and sustainable synthetic routes.

Key Research Questions:

Can novel catalytic systems, such as enzymatic catalysis or continuous-flow microreactors, be employed to synthesize this compound with higher yields and purity? rsc.org

How does the bromine substituent at the 5-position influence the reactivity of the pyridine (B92270) ring in further functionalization reactions, such as cross-coupling reactions to introduce new chemical moieties? nih.gov

Can the N-methyl and 4-methyl groups be introduced with high regioselectivity in a one-pot synthesis, and what are the optimal reaction conditions for such transformations?

| Potential Synthetic Route | Key Reagents/Catalysts | Anticipated Advantages | Reference for Analogy |

| Enzymatic Amidation | Lipase (B570770) (e.g., Novozym® 435), Methyl 5-bromo-4-methylnicotinate, Methylamine (B109427) | Green chemistry, high selectivity, mild conditions | rsc.org |

| Cross-Coupling Reactions | Palladium catalysts, Boronic acids/esters | Introduction of diverse functional groups for SAR studies | acs.org |

| Electrochemical Synthesis | Electrochemical cell, Pyrrole precursors | Reagent-free, precise control over reaction conditions | scitechdaily.com |

| Note: This table presents hypothesized synthetic strategies for this compound based on established methods for related compounds. |

Investigation of Undiscovered Biological Interaction Mechanisms at the Molecular Level

Nicotinamide (B372718) and its derivatives are crucial players in cellular metabolism and signaling, primarily through their role as precursors to NAD⁺. nih.govnih.gov The specific substitutions on this compound likely modulate its interaction with biological targets.

Key Research Questions:

Does this compound act as a substrate or inhibitor for key enzymes in the NAD⁺ salvage pathway, such as nicotinamide N-methyltransferase (NNMT) or sirtuins? nih.govembopress.org The presence of the N-methyl group is particularly relevant for interactions with NNMT. nih.gov

How does the bromine atom affect the binding affinity and selectivity of the compound for its protein targets? Halogen bonding is known to play a significant role in ligand-protein interactions.

Could this compound exhibit novel biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial effects, similar to other substituted nicotinamides? rsc.orgnih.gov

| Potential Biological Target | Hypothesized Interaction | Potential Outcome | Reference for Analogy |

| Nicotinamide N-methyltransferase (NNMT) | Substrate or inhibitor | Alteration of NAD⁺ metabolism and cellular methylation | nih.govresearchgate.net |

| Sirtuins (e.g., SIRT1) | Allosteric modulator or inhibitor | Modulation of cellular processes like aging and inflammation | mdpi.com |

| Poly (ADP-ribose) polymerases (PARPs) | Competitive inhibition with NAD⁺ | Impact on DNA repair and cancer cell viability | nih.gov |

| Kinases or G-protein-coupled receptors (GPCRs) | Ligand binding | Modulation of signal transduction pathways | acs.org |

| Note: This table outlines potential biological interactions for this compound based on the known activities of the broader class of nicotinamide derivatives. |

Development of Advanced Computational Models for Predictive Design

Computational chemistry and machine learning are becoming indispensable tools in drug discovery for predicting the properties and activities of novel compounds. acs.orgnih.gov For this compound, computational models can guide its future development.

Key Research Questions:

Can density functional theory (DFT) calculations be used to predict the electrochemical properties and reactivity of this compound? nih.gov

What are the predicted binding modes and affinities of this compound with various protein targets, as determined by molecular docking and molecular dynamics simulations?

Can machine learning models, trained on datasets of other nicotinamide derivatives, predict the potency and selectivity of this compound for specific biological targets? acs.org

Integration of this compound into Chemical Biology Toolkits

Substituted nicotinamides can serve as valuable chemical tools to probe biological systems. The unique structural features of this compound could be leveraged for this purpose.

Key Research Questions:

Can this compound be developed into a chemical probe to study the function of specific enzymes, such as NNMT, in living cells?

Could the bromine atom be utilized as a handle for "click chemistry" or for attachment to affinity matrices or fluorescent dyes to facilitate target identification and visualization studies?

Can this compound be used as a scaffold for the development of libraries of related molecules to explore structure-activity relationships (SAR) for a particular biological target? acs.org

Identification of Research Gaps in the Academic Understanding of Substituted Nicotinamides

The study of this compound can also help address broader questions in the field of substituted nicotinamides.

Key Research Gaps:

Structure-Metabolism Relationships: There is a need for a more systematic understanding of how specific substitutions on the nicotinamide scaffold affect metabolic stability, membrane permeability, and conversion to NAD⁺. The combination of N-methylation and 4-methylation in the target compound provides a unique case for study.

Selective Target Engagement: Many nicotinamide-based inhibitors target broad classes of enzymes (e.g., pan-HDAC inhibitors). A significant challenge is to design derivatives with high selectivity for specific enzyme isoforms. acs.org Research into this compound could contribute to understanding the structural basis of selectivity.

Long-Term Effects of NAD⁺ Modulation: While boosting NAD⁺ levels is a popular anti-aging strategy, the long-term consequences of chronically elevating NAD⁺ or altering the flux through related metabolic pathways are not fully understood. nih.gov Studying well-defined molecules like this compound in long-term cellular or animal models could provide valuable insights.

Bridging In Vitro Activity and In Vivo Efficacy: A common challenge is translating promising in vitro activity into in vivo efficacy. Future studies on this and related compounds should include comprehensive pharmacokinetic and pharmacodynamic profiling to bridge this gap.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N,4-dimethylnicotinamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions starting from nicotinamide derivatives. A common approach includes bromination at the pyridine ring's 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure) . Subsequent N-methylation and 4-position dimethylation require base-catalyzed alkylation (e.g., methyl iodide with potassium carbonate in THF) . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction temperature (reflux vs. room temperature), and catalyst loading. Reaction progress can be monitored via TLC, and purity confirmed by column chromatography . Final characterization relies on / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : X-ray crystallography is the gold standard for resolving molecular geometry, particularly the bromine substitution pattern and amide conformation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . Spectroscopic methods include:

- NMR : NMR reveals methyl group environments, while NMR identifies carbonyl and aromatic carbons.

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and C-Br vibrations (~550 cm).

- UV-Vis : Monitors electronic transitions in the pyridine ring, useful for comparing derivatives .

Q. What are the stability considerations for this compound under laboratory conditions?

- Answer : The compound is sensitive to light and moisture due to the bromine substituent. Storage in amber vials under inert gas (argon/nitrogen) at -20°C is recommended. Degradation can be assessed via HPLC with UV detection, monitoring for byproducts like de-brominated analogs or hydrolyzed amides .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Answer : Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in the amide group) or impurities. Strategies include:

- Variable-Temperature NMR : To freeze rotamers and simplify splitting.

- 2D NMR (COSY, NOESY) : To assign coupling pathways and confirm spatial relationships.

- DFT Calculations : Predict theoretical spectra (e.g., using Gaussian) and compare with experimental data .

Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings, focusing on bromine’s leaving-group ability and steric effects from the dimethyl groups. Key parameters include:

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.

- Activation Energy Barriers : For predicting reaction feasibility under varying conditions (e.g., palladium catalysts, ligand systems) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

- Answer : SAR requires systematic synthesis of analogs (e.g., varying bromine position, substituting methyl groups) followed by bioassays. Example workflows:

- Kinase Inhibition Assays : Test against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits.

- Molecular Docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to correlate substituent effects with activity .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Answer : Scale-up challenges often stem from poor solubility or side reactions. Solutions include:

- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps like bromination.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve turnover.

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, stoichiometry) .

Methodological Guidance

Q. How should researchers conduct a systematic review of this compound’s applications in medicinal chemistry?

- Answer : Follow PRISMA guidelines:

Database Search : Use SciFinder, PubMed, and Web of Science with keywords like "nicotinamide derivatives" AND "kinase inhibitors."

Inclusion Criteria : Prioritize peer-reviewed studies with full synthetic and bioassay details.

Data Extraction : Tabulate IC values, selectivity profiles, and structural modifications.

Critical Appraisal : Assess bias (e.g., lack of negative data) and reproducibility .

Q. What experimental controls are essential when studying this compound’s metabolic stability?

- Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.